Lipophilicity Gradient: N‑Ethyl vs. N‑Methyl LogD (pH 7.4)
N‑Ethylpiperidine‑4‑carboxamide exhibits a predicted logD₇.₄ of −2.36, which is approximately 1 log unit higher than the −3.34 predicted for N‑methylpiperidine‑4‑carboxamide [1]. This difference indicates that the N‑ethyl analog has greater lipophilicity at physiological pH, a parameter correlated with improved passive membrane permeability and potential CNS penetration.
| Evidence Dimension | Predicted logD at pH 7.4 (ACD/Labs or equivalent) |
|---|---|
| Target Compound Data | −2.36 |
| Comparator Or Baseline | N‑Methylpiperidine‑4‑carboxamide: −3.34 |
| Quantified Difference | Δ = +0.98 log units (higher lipophilicity for N‑ethyl) |
| Conditions | ACD/Percepta predicted values; pH 7.4, 25 °C |
Why This Matters
For CNS‑targeted or cell‑permeable probe design, the higher logD₇.₄ of the N‑ethyl derivative can translate to measurably better passive diffusion, making it a preferred building block when permeability is a selection criterion.
- [1] Chembase.cn predicted data for N‑methylpiperidine‑4‑carboxamide, accessed 2026‑04‑25. View Source
